![molecular formula C20H16BrNO4 B2514453 3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951963-10-3](/img/structure/B2514453.png)
3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one" is a structurally complex molecule that likely exhibits a range of interesting chemical properties and reactivity due to the presence of multiple functional groups and a fused heterocyclic system. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on bromophenol derivatives, cyclopropane moieties, and oxazine rings.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, such as the three-component homo 3 + 2 dipolar cycloaddition described in the synthesis of tetrahydro-1,2-oxazines, which shows excellent diastereoselectivity and yields . Similarly, the synthesis of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides and their subsequent [3+2] cycloadditions with alkenes to afford various products indicates the versatility of bromo-oxazine derivatives in cycloaddition reactions . The autocyclization of N-(3-bromopropyl)amides to form 5,6-dihydro-4H-1,3-oxazine hydrobromides under neutral conditions further demonstrates the reactivity of bromo-substituted precursors in forming oxazine rings .
Molecular Structure Analysis
The molecular structure of oxazine and related heterocyclic compounds is of significant interest due to their potential biological activity. For instance, the reaction of 6-bromocyclohepta[b][1,4]benzoxazine with o-aminophenol leads to various products with different structural features, indicating the influence of reaction conditions on the molecular architecture . The presence of a cyclopropyl group, as seen in the synthesis of dimethoxybromophenol derivatives, adds further complexity to the molecular structure and can impact the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of bromophenol derivatives and related compounds is diverse. For example, the formation of cyclopropanes and five-membered heterocycles through Michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives showcases the potential for constructing complex cyclic structures . The synthesis of benzoxazinotropones and their reactions to form methoxy- and acetoxybenzo[b]cyclohept[e][1,4]oxazines further illustrate the rich chemistry of bromo-substituted heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. Compounds incorporating bromophenol and cyclopropane moieties have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes, demonstrating the importance of these structural elements in biological activity . Additionally, the dual cyclooxygenase/5-lipoxygenase inhibitory effects of related heterocyclic carboxamides suggest that the compound may also exhibit significant biological properties .
科学的研究の応用
Synthesis and Chemical Reactions
The compound 3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one and similar derivatives have been investigated in various chemical reactions and syntheses. For instance, reactions involving troponoids and o-aminophenol have been studied, where derivatives like 2-bromo-7-methoxytropone react with o-aminophenol to form various products, including compounds similar to 3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one. The mechanisms of these reactions have been extensively explored (Nozoe, Someya, & Okai, 1979).
In another study, derivatives of 3,4‐Dihydro‐benz[1,3]oxazine, which are structurally related to the compound , were synthesized from 2‐acyl(or aroyl)‐cyanatobenzenes under Friedel-Crafts conditions via DIMROTH rearrangement. These reactions offer insights into the synthetic pathways that could be relevant for the synthesis of compounds like 3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (Buttke, Ramm, & Niclas, 1993).
Photochemical and Biological Applications
The photochemical properties of related oxazine derivatives have been studied, indicating potential applications in photochromic materials. For example, research on bichromophoric photochromes based on [1,3]oxazine rings demonstrates the potential for these compounds in developing materials with photoresponsive properties. These insights could be extended to the compound 3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (Tomasulo, Sortino, & Raymo, 2008).
Another area of research involves the investigation of similar compounds for their biological activities, such as enzyme inhibition. For instance, studies on bromophenol derivatives incorporating cyclopropane moieties have shown significant inhibition of carbonic anhydrase isoenzymes, suggesting potential therapeutic applications. These findings could provide a foundation for exploring the biological activities of 3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one in similar contexts (Boztaş et al., 2015).
特性
IUPAC Name |
3-(2-bromophenoxy)-9-cyclopropyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4/c21-15-3-1-2-4-17(15)26-18-10-24-20-13(19(18)23)7-8-16-14(20)9-22(11-25-16)12-5-6-12/h1-4,7-8,10,12H,5-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJXLJDLEBPEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C=CC4=C3OC=C(C4=O)OC5=CC=CC=C5Br)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenoxy)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2514372.png)


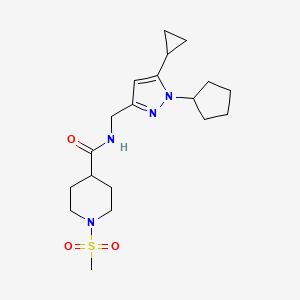
![N-(2,5-dichlorophenyl)-2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2514379.png)
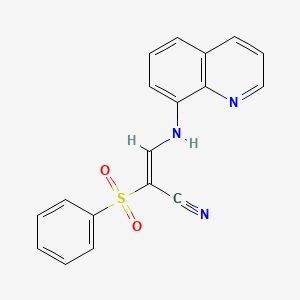
![3-[1-(4-Bromophenyl)cyclopropyl]pyrrolidine;hydrochloride](/img/structure/B2514381.png)

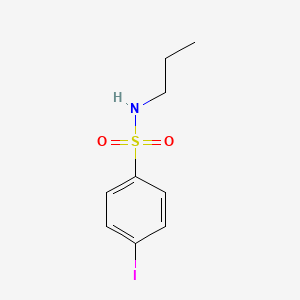
![N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2514386.png)
![N-(3-chlorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2514387.png)
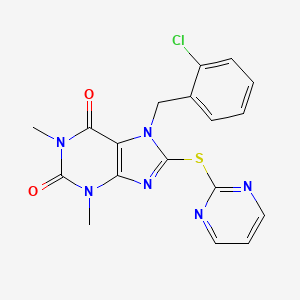
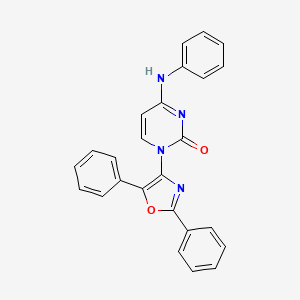
![N,N-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2514393.png)